Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
Description
Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a synthetic organic compound characterized by a dihydropyrimidinone core substituted with a 4-tert-butylphenylsulfonyl group at position 5 and a thioacetyl-linked benzoate moiety. Its structural complexity, particularly the tert-butylphenylsulfonyl substituent, may enhance metabolic stability and target binding affinity compared to simpler analogs .
Properties
CAS No. |
931726-54-4 |
|---|---|
Molecular Formula |
C24H25N3O6S2 |
Molecular Weight |
515.6 |
IUPAC Name |
methyl 2-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-24(2,3)15-9-11-16(12-10-15)35(31,32)19-13-25-23(27-21(19)29)34-14-20(28)26-18-8-6-5-7-17(18)22(30)33-4/h5-13H,14H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
DNGFKTGCWWTWJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 417.52 g/mol. The presence of the sulfonamide moiety is significant, as it is often associated with various biological activities.
Research suggests that compounds with similar structures may interact with various biological targets, including:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and urease, which are critical in various physiological processes.
- Receptor Modulation : The compound may act on nuclear hormone receptors, potentially influencing metabolic pathways and cellular signaling.
Antimicrobial Activity
Several studies have indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally related to methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory conditions. Studies have reported that similar compounds can reduce nitric oxide production in macrophages, indicating an anti-inflammatory mechanism .
Case Studies and Experimental Findings
A variety of experimental studies have evaluated the biological activity of related compounds:
- Antibacterial Screening : A study synthesized several derivatives and tested them against common bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, particularly against Bacillus subtilis .
- Enzyme Inhibition Studies : Compounds were evaluated for their inhibitory effects on acetylcholinesterase
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of sulfonylurea and sulfonamide derivatives but diverges from common analogs in its core structure and substituent chemistry. Key comparisons include:
Core Heterocycle: Target Compound: Features a dihydropyrimidinone (1,6-dihydropyrimidin-6-one) ring, which is less common in agrochemicals compared to triazine or pyrimidine cores. Triazine-Based Analogs:
- Metsulfuron-methyl : Contains a 1,3,5-triazine ring with methoxy and methyl substituents .
- Triflusulfuron-methyl : Incorporates a trifluoroethoxy group on the triazine core .
In contrast, triazine-based sulfonylureas (e.g., metsulfuron-methyl) rely on methoxy or methyl groups for herbicidal activity . The thioacetyl linkage between the pyrimidinone and benzoate moieties may enhance lipophilicity, influencing membrane permeability.
Research Findings
- Target Compound: Limited published data exist on its biological activity.
- Triazine Analogs :
Mechanistic and Pharmacological Implications
The tert-butylphenylsulfonyl group in the target compound likely enhances target-site persistence by resisting oxidative metabolism, a common limitation in triazine herbicides. However, its larger size may reduce solubility, necessitating formulation adjustments for field applications. The dihydropyrimidinone core could also interact uniquely with ALS or other enzymes, warranting enzymatic assay validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
